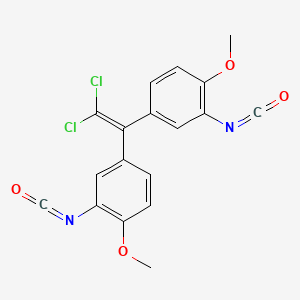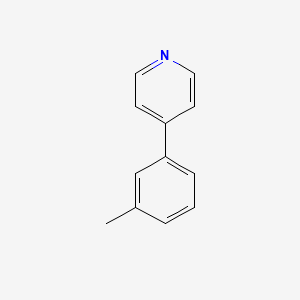
1,1'-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) is a complex organic compound characterized by the presence of dichloroethene and isocyanate functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) typically involves the reaction of 2,2-dichloroethene with 3-isocyanato-4-methoxybenzene under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in this synthesis include dichloromethane and toluene .
Industrial Production Methods
Industrial production of this compound may involve a multi-step process, starting with the preparation of intermediate compounds followed by their subsequent reaction to form the final product. The process is optimized for yield and purity, often involving purification steps such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The isocyanate groups can undergo nucleophilic substitution reactions with amines to form urea derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Primary or secondary amines in the presence of a base.
Major Products
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of urea derivatives.
Aplicaciones Científicas De Investigación
1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for bioactive compounds.
Industry: Utilized in the production of polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 1,1’-(2,2-Dichloroethene-1,1-diyl)bis(3-isocyanato-4-methoxybenzene) involves its interaction with nucleophiles due to the presence of isocyanate groups. These groups can react with amines, alcohols, and other nucleophiles to form stable adducts. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles present .
Comparación Con Compuestos Similares
Similar Compounds
4,4’-(2,2-Dichloroethene-1,1-diyl)bis(2-methylphenol): Similar structure but with methyl groups instead of methoxy groups.
1,1’-(2,2-Dichloroethane-1,1-diyl)bis(3-methylurea): Contains urea groups instead of isocyanate groups.
2,2-Bis(4-chlorophenyl)-1,1-dichloroethane: Similar dichloroethene backbone but different substituents.
Propiedades
Número CAS |
89264-27-7 |
|---|---|
Fórmula molecular |
C18H12Cl2N2O4 |
Peso molecular |
391.2 g/mol |
Nombre IUPAC |
4-[2,2-dichloro-1-(3-isocyanato-4-methoxyphenyl)ethenyl]-2-isocyanato-1-methoxybenzene |
InChI |
InChI=1S/C18H12Cl2N2O4/c1-25-15-5-3-11(7-13(15)21-9-23)17(18(19)20)12-4-6-16(26-2)14(8-12)22-10-24/h3-8H,1-2H3 |
Clave InChI |
CZJKHOUKXLGKEC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C(=C(Cl)Cl)C2=CC(=C(C=C2)OC)N=C=O)N=C=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![8-Fluoro-10-phenyl-1H-naphtho[2,3-c]pyran-4(3H)-one](/img/structure/B14170743.png)
![(5Z)-5-[4-(diethylamino)benzylidene]-1-phenylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B14170759.png)


![Cyclohexanone, 2-[(1R)-1-(4-nitrophenyl)-3-oxo-3-phenylpropyl]-, (2S)-](/img/structure/B14170770.png)

![5,6-Bis{[(furan-2-yl)methyl]sulfanyl}benzene-1,2,4-triol](/img/structure/B14170782.png)





